![molecular formula C32H30N2O5 B12637737 Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-](/img/structure/B12637737.png)
Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoesäure, 2-[[[2-[(2-Hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]- ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die mehrere funktionelle Gruppen umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Benzoesäure, 2-[[[2-[(2-Hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-, beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt mit der Herstellung von Zwischenverbindungen, die dann verschiedenen Reaktionsbedingungen unterzogen werden, um das Endprodukt zu erhalten. Übliche Synthesewege umfassen:
Kondensationsreaktionen: Die Kombination kleinerer Moleküle, um die größere, gewünschte Verbindung zu bilden.
Oxidations- und Reduktionsreaktionen: Änderung des Oxidationszustands bestimmter Atome innerhalb des Moleküls.
Substitutionsreaktionen: Austausch einer funktionellen Gruppe durch eine andere, um die gewünschte Struktur zu erreichen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann große chemische Reaktoren umfassen, in denen die Reaktionen sorgfältig gesteuert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Katalysatoren und spezifischen Reaktionsbedingungen, wie z. B. Temperatur und Druck, werden optimiert, um die effiziente Produktion der Verbindung zu ermöglichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:
Condensation Reactions: Combining smaller molecules to form the larger, desired compound.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Substitution Reactions: Replacing one functional group with another to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carefully controlled to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to facilitate the efficient production of the compound.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Benzoesäure, 2-[[[2-[(2-Hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-, unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu verschiedenen Produkten oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls verändern.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie z. B. Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie z. B. Lithiumaluminiumhydrid oder Natriumborhydrid.
Katalysatoren: Wie z. B. Palladium auf Kohlenstoff oder Platinoxid.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Benzoesäure, 2-[[[2-[(2-Hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-, hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standard in der analytischen Chemie verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Vorstufe für die Medikamentenentwicklung untersucht.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Mechanismus, durch den Benzoesäure, 2-[[[2-[(2-Hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]-, seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen. Dazu gehören möglicherweise:
Enzymhemmung: Die Verbindung kann bestimmte Enzyme hemmen und so biochemische Pfade beeinflussen.
Rezeptorbindung: Sie kann an spezifische Rezeptoren binden und so zelluläre Reaktionen modulieren.
Signaltransduktion: Die Verbindung kann Signaltransduktionswege beeinflussen und so zelluläre Funktionen verändern.
Wirkmechanismus
The mechanism by which Benzoic acid, 2-[[[2-[(2-hydroxy-2-phenylethyl)(phenylmethyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]carbonyl]- exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoesäure, 2-Hydroxy-, Phenylmethylester: Ähnlich in der Struktur, aber mit verschiedenen funktionellen Gruppen.
Benzoesäure, 2-Hydroxy-, Ethylester: Eine weitere ähnliche Verbindung mit Variationen in der Estergruppe.
Salicylsäure, Benzylester: Teilt einige strukturelle Ähnlichkeiten, unterscheidet sich aber in bestimmten funktionellen Gruppen.
Eigenschaften
Molekularformel |
C32H30N2O5 |
|---|---|
Molekulargewicht |
522.6 g/mol |
IUPAC-Name |
2-[[1-[benzyl-(2-hydroxy-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C32H30N2O5/c35-29(25-16-8-3-9-17-25)22-34(21-24-14-6-2-7-15-24)31(37)28(20-23-12-4-1-5-13-23)33-30(36)26-18-10-11-19-27(26)32(38)39/h1-19,28-29,35H,20-22H2,(H,33,36)(H,38,39) |
InChI-Schlüssel |
MYMXTMUCCFMTMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)N(CC2=CC=CC=C2)CC(C3=CC=CC=C3)O)NC(=O)C4=CC=CC=C4C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)

![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
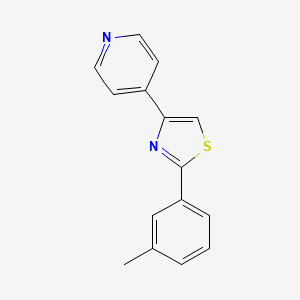
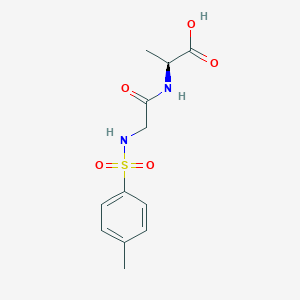

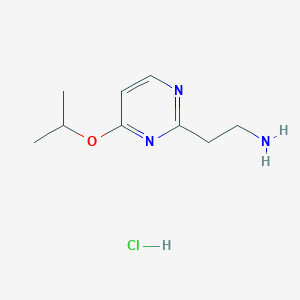
![Benzenesulfonamide, 4-ethoxy-N-[3-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637703.png)
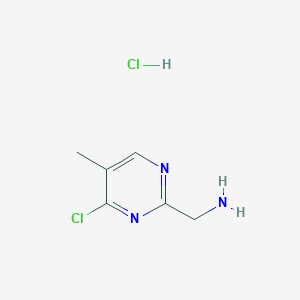
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(thiophen-3-ylmethylamino)butanoate](/img/structure/B12637716.png)
![3-(9-Chlorobenzo[h]isoquinolin-6-yl)prop-2-enenitrile](/img/structure/B12637722.png)
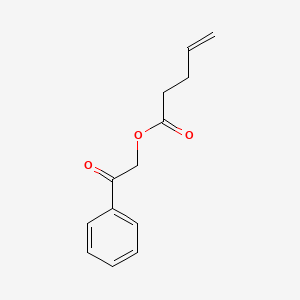
![2-[(4-Chloroanilino)(naphthalen-1-yl)methyl]cyclohexan-1-one](/img/structure/B12637726.png)
